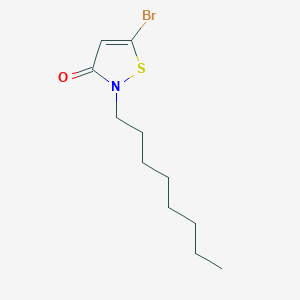![molecular formula C12H11NO3 B14615526 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- CAS No. 58700-97-3](/img/structure/B14615526.png)
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is a heterocyclic compound that features a pyran ring fused with a dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- typically involves the reaction of a pyran derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyran ring structure allows for interactions with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 3,4-dihydro-: A related compound with a similar pyran ring structure but lacking the dione and phenylamino groups.
Dihydropyran: Another similar compound used in organic synthesis.
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is unique due to its combination of a pyran ring with a dione structure and a phenylamino group
Eigenschaften
CAS-Nummer |
58700-97-3 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
4-hydroxy-5-(phenyliminomethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H11NO3/c14-11-6-7-16-12(15)10(11)8-13-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 |
InChI-Schlüssel |
QNEFCYZYXDTMSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C(=C1O)C=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


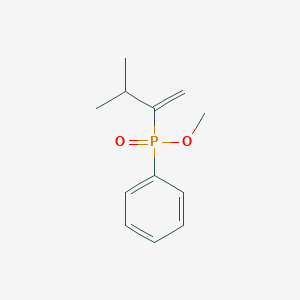
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
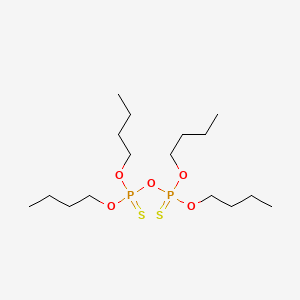
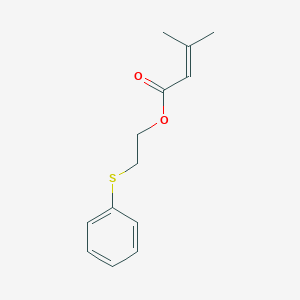
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
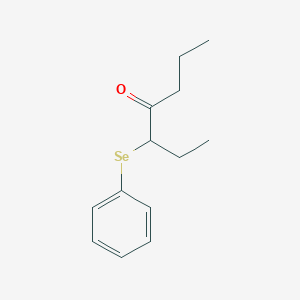
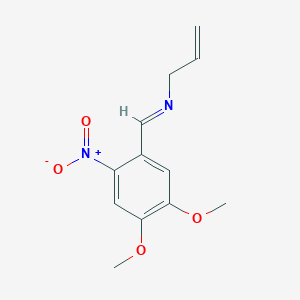
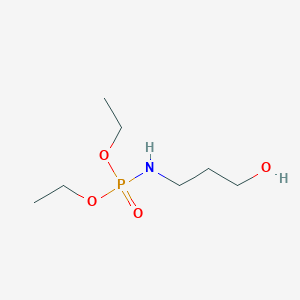
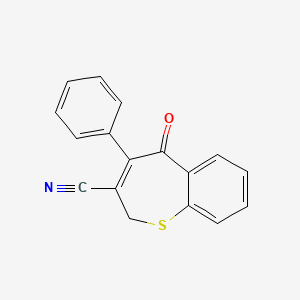
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
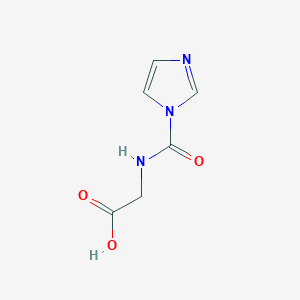
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
